1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene
Description
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene is a nitro-substituted aromatic compound characterized by a central benzene ring with three methoxy groups at positions 1, 2, and 3. Attached to position 5 is an ethyl linker connected to a second aromatic ring substituted with a methoxy group at position 4 and a nitro group at position 4. Its structural complexity and electron-withdrawing nitro group distinguish it from simpler trimethoxybenzene derivatives.
Properties
CAS No. |
482288-62-0 |
|---|---|
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C18H21NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h7-11H,5-6H2,1-4H3 |
InChI Key |
DTJVOPNJZUCBBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the ethyl-linked aromatic ring or the central benzene core. Key examples include:
Key Observations :
Physicochemical Properties
Data from GC-MS and chromatographic analyses highlight differences in retention times, molecular weights, and peak areas:
| Compound Name | Retention Time (min) | Molecular Weight (g/mol) | Peak Area (%) |
|---|---|---|---|
| 1,2,3-Trimethoxy-5-(2-propenyl)-benzene | 30.740 | ~252.3 | 2.77 |
| Target Compound* | Not reported | ~377.3 (calculated) | Not reported |
| Ethyl (3-hydroxyphenyl) carbamate | Highest in class | ~195.2 | Not reported |
*Molecular weight calculated based on IUPAC name. Retention time and peak area data for the target compound are unavailable in the provided evidence.
Key Observations :
Binding Affinity (Aldose Reductase Inhibition) :
| Compound Name | Binding Affinity (kcal/mol) |
|---|---|
| Target Compound | Not tested |
| 1,2,3-Trimethoxy-5-(2-propenyl)-benzene | −8.0 |
| 4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene | −11.4 |
Key Observations :
- The propenyl-substituted analog shows moderate binding affinity (−8.0 kcal/mol) to aldose reductase, a target in diabetic neuropathy therapy. This is weaker than other compounds (e.g., −11.4 kcal/mol for a tetrahydronaphthalene derivative), suggesting substituent-driven variability in activity .
- The nitro group in the target compound may enhance interactions with polar enzyme pockets, but this remains speculative without direct data.
Anticancer Potential:
Key Observations :
- Yields for vinyl- or propenyl-substituted analogs vary widely (37–65%), influenced by steric and electronic effects during Wittig or phosphonium-mediated reactions .
Biological Activity
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene (CAS No. 482288-62-0) is a synthetic organic compound with potential biological activities. Its molecular formula is CHNO, and it has garnered interest for its pharmacological properties, particularly in the context of cancer research and anti-inflammatory activity.
- Molecular Weight : 347.36 g/mol
- Density : 1.194 g/cm³ (predicted)
- Boiling Point : 475.1 ± 40.0 °C (predicted)
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing primarily on its anti-cancer and anti-inflammatory properties. The following sections detail specific findings from relevant research.
Anti-Cancer Activity
Research has indicated that 1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene exhibits significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study evaluated the compound's cytotoxic effects on several human cancer cell lines, including:
- Prostate (DU-145)
- Cervical (HeLa)
- Lung Adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
The results demonstrated that the compound induced apoptosis in these cell lines with varying degrees of effectiveness. For instance, in A549 cells, the compound showed an IC value of approximately 0.054 µM, indicating potent inhibitory activity on cell proliferation .
The mechanism behind its anti-cancer activity appears to involve:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, further inhibiting their proliferation.
- Tubulin Inhibition : The compound binds to the colchicine site on β-tubulin, disrupting microtubule assembly and function .
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects.
In Vivo Studies
Experimental models have shown that it significantly reduces inflammation markers and exhibits analgesic effects comparable to standard anti-inflammatory drugs like celecoxib and indomethacin. The IC values for COX inhibition were reported to be notably low, suggesting high potency .
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | A549 | 0.054 | Induces apoptosis; tubulin inhibition |
| Anti-Cancer | HeLa | 0.048 | Cell cycle arrest; apoptosis induction |
| Anti-Cancer | MCF-7 | TBD | TBD |
| Anti-Inflammatory | In Vivo Model | TBD | COX inhibition; reduction of inflammation |
Case Studies
- Case Study on Lung Cancer : A study highlighted the efficacy of this compound against lung cancer cells (A549), where it not only inhibited cell growth but also altered the expression of key proteins involved in the apoptosis pathway.
- Case Study on Inflammation : Another investigation focused on its use in inflammatory conditions where it demonstrated significant reduction in edema and pain in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
